

Di(1H-1,2,4-triazol-1-yl)methanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Di(1H-1,2,4-triazol-1-yl)methanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(1H-1,2,4-triazol-1-yl)methanone, also known as 1,1'-Carbonylditriazole (CDT), is a versatile heterocyclic compound with significant applications in organic synthesis and potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data. While the direct biological activity of **Di(1H-1,2,4-triazol-1-yl)methanone** is not extensively documented in publicly available literature, the established antimicrobial and antifungal properties of 1,2,4-triazole derivatives suggest its potential as a pharmacophore. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Di(1H-1,2,4-triazol-1-yl)methanone is a symmetrical molecule featuring a central carbonyl group bonded to two 1H-1,2,4-triazole rings via their nitrogen atoms.[1] This structure imparts a unique reactivity profile, making it a valuable reagent in various chemical transformations.



Property	Value	Reference
Molecular Formula	C5H4N6O	[1]
Molecular Weight	164.13 g/mol	[1]
CAS Number	41864-22-6	[2]
Appearance	Beige powder	[3]
Melting Point	145-150 °C	[2]
Boiling Point	429.092 °C at 760 mmHg (Predicted)	[2]
Density	1.752 g/cm³ (Predicted)	[2]
Solubility	Chloroform (Slightly), DMSO (Sparingly, Heated)	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

Detailed spectroscopic data for **Di(1H-1,2,4-triazol-1-yl)methanone** is not readily available in peer-reviewed literature. However, based on the analysis of related 1,2,4-triazole derivatives, the following spectral characteristics can be anticipated.[4][5]

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be simple, showing signals corresponding to the chemically equivalent protons on the two 1,2,4-triazole rings.[6] The ¹³C NMR spectrum would similarly reflect this symmetry.
- ¹H NMR (Predicted): Signals for the C-H protons of the triazole rings are expected in the aromatic region, likely as singlets. For example, in (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, the triazole protons appear as singlets at 8.21 and 7.80 ppm.[1]
- ¹³C NMR (Predicted): Signals for the carbonyl carbon and the carbons of the triazole rings are expected. In related methanone-containing triazole compounds, the carbonyl carbon signal appears around 196 ppm.[1]



- 2.2. Infrared (IR) Spectroscopy The FT-IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) and the C-N and C=N bonds within the triazole rings. The C=O stretching vibration is a strong indicator of the methanone linkage. For 1,2,4-triazole itself, characteristic peaks are observed for C-H aromatic vibrations (around 3032-3097 cm⁻¹) and N-H stretching (around 3126 cm⁻¹).[7]
- 2.3. Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.13 g/mol). Fragmentation patterns would likely involve the cleavage of the carbonyl-triazole bonds.

Synthesis

The primary method for synthesizing **Di(1H-1,2,4-triazol-1-yl)methanone** involves the reaction of 1H-1,2,4-triazole with a carbonylating agent, most commonly phosgene or a phosgene equivalent.[1]

3.1. General Experimental Protocol for Synthesis from 1H-1,2,4-triazole and Phosgene

This protocol is a generalized procedure based on established methods for similar reactions.[1]

Materials:

- 1H-1,2,4-triazole
- Phosgene (or a phosgene equivalent like triphosgene)
- Triethylamine (or another suitable base)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether

Procedure:

• In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-1,2,4-triazole (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.

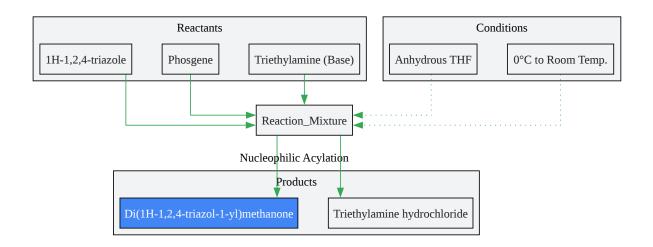
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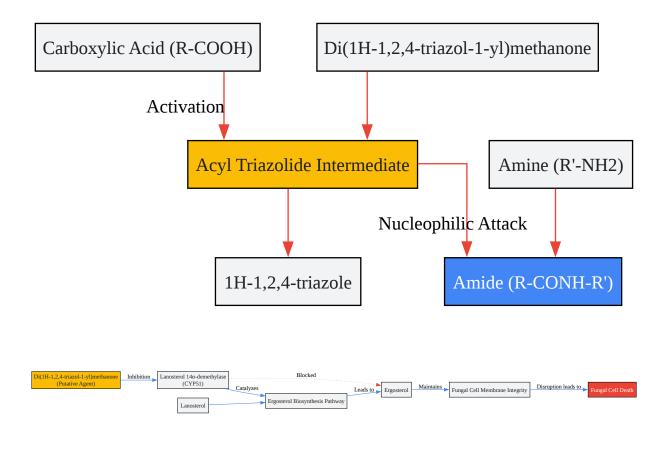




- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of phosgene (1 equivalent) in anhydrous THF to the stirred mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., THF/diethyl ether) to yield **Di(1H-1,2,4-triazol-1-yl)methanone** as a solid.







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